2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Description

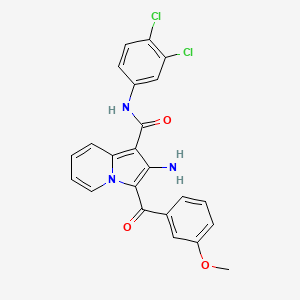

This indolizine-derived carboxamide features a 3,4-dichlorophenyl substituent on the amide nitrogen and a 3-methoxybenzoyl group at the indolizine 3-position. The dichlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity through hydrophobic interactions and electron-withdrawing effects . The 3-methoxybenzoyl moiety may contribute to metabolic stability or modulate solubility.

Properties

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-13(11-15)22(29)21-20(26)19(18-7-2-3-10-28(18)21)23(30)27-14-8-9-16(24)17(25)12-14/h2-12H,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZMNGHYUBQZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(3,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₁₈H₁₈Cl₂N₂O₂

- Molecular Weight : 367.26 g/mol

The synthesis of this compound typically involves the reaction of indolizine derivatives with chlorinated phenyl groups and methoxybenzoyl moieties under specific conditions to yield the desired carboxamide structure.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of key kinases involved in cancer progression.

Inhibition of Kinases

One of the primary mechanisms through which this compound exerts its effects is by inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) . Comparative studies have shown that it displays promising inhibition efficacy against these kinases when benchmarked against Sorafenib, a well-known kinase inhibitor used in cancer therapy .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits strong cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed across different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Molecular Docking Analysis

Molecular docking studies have provided insights into the binding affinity of the compound to EGFR and VEGFR-2 active sites. The docking simulations suggest that the compound fits well within the active site, indicating potential for high inhibitory activity .

Case Studies

A notable case study involved testing this compound in combination with other chemotherapeutic agents to evaluate synergistic effects. The results indicated enhanced cytotoxicity when combined with standard treatments for lung and breast cancers, suggesting a potential role in combination therapy strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound may enhance receptor binding compared to mono-chlorinated analogs (e.g., 2-chlorophenyl in ), as seen in di-substituted ureas like BTdCPU, where dichlorophenyl groups improve growth inhibition efficacy . The 3-methoxybenzoyl group in the target compound differs from the 4-methoxybenzoyl in . Meta-substitution could alter steric interactions or metabolic pathways, as ortho/methoxy positioning affects cytochrome P450 interactions .

Molecular weight differences (~30–35 g/mol) between analogs may influence pharmacokinetics, particularly absorption and distribution.

Synthetic and Environmental Considerations :

- Dichlorophenyl-containing compounds (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) are synthesized via scalable, eco-friendly routes with high yields , suggesting feasibility for large-scale production of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.